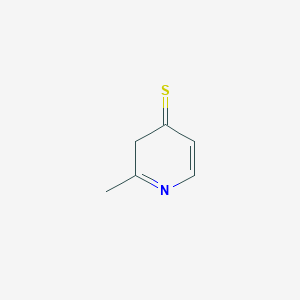

4(3H)-Pyridinethione, 2-methyl-

Description

Contextualization of Pyridinethiones in Organic and Medicinal Chemistry Research

Pyridinethione scaffolds are recognized as privileged structures in medicinal chemistry, meaning they are molecular frameworks that are frequently found in biologically active compounds. nih.govnih.gov Pyridine (B92270) and its derivatives have a long history of application in various fields, with many exhibiting a broad range of biological activities, including antifungal, antibacterial, and antiviral properties. researchgate.net The incorporation of a thione group into the pyridine ring can significantly modulate the compound's physicochemical properties, such as its ability to act as a hydrogen bond donor and acceptor, its lipophilicity, and its metal-chelating capabilities. nih.gov These properties are crucial for drug design and the development of new therapeutic agents. For instance, some pyridinone derivatives, the oxygen analogs of pyridinethiones, have been investigated as iron(III) chelators and for their antiviral activities. nih.gov

Academic Significance and Contemporary Research Trajectories of 4(3H)-Pyridinethione, 2-methyl-

The academic significance of 4(3H)-Pyridinethione, 2-methyl- lies in its utility as a versatile building block in organic synthesis. Its reactive sites—the sulfur atom and the nitrogen atom in the pyridine ring—allow for a variety of chemical transformations, leading to the synthesis of more complex heterocyclic systems. researchgate.netnih.gov Current research often focuses on leveraging this reactivity to construct novel molecular architectures with potential applications in materials science and medicinal chemistry.

A significant area of research involves the S-alkylation of pyridinethiones, which serves as a gateway to a diverse range of derivatives. nih.gov Furthermore, the study of its coordination chemistry with various metal ions is an active field, as the resulting complexes can exhibit interesting catalytic or biological properties. The investigation into the tautomeric equilibrium of pyridinethiones continues to be a fundamental area of study, as understanding this phenomenon is crucial for predicting the compound's behavior in different chemical environments. cdnsciencepub.com

Overview of Key Research Areas Pertaining to 4(3H)-Pyridinethione, 2-methyl-

The research landscape for 4(3H)-Pyridinethione, 2-methyl- can be broadly categorized into several key areas:

Synthesis and Derivatization: A primary focus is on the development of efficient and environmentally friendly methods for the synthesis of 4(3H)-Pyridinethione, 2-methyl- and its subsequent conversion into a wide array of derivatives. researchgate.netnih.gov This includes the exploration of various reaction conditions and catalysts to achieve high yields and selectivity. orientjchem.org The synthesis of related pyridinethione derivatives often involves the reaction of precursor molecules with various reagents to introduce or modify functional groups. researchgate.net

Tautomerism and Spectroscopic Studies: A fundamental aspect of pyridinethione chemistry is the study of the thione-thiol tautomerism. cdnsciencepub.com Spectroscopic techniques such as UV-Vis, FT-Raman, and NMR are employed to investigate the equilibrium between the tautomers in different solvents and conditions. cdnsciencepub.comsigmaaldrich.comnih.gov These studies are essential for understanding the compound's intrinsic properties and reactivity.

Coordination Chemistry: The ability of the sulfur and nitrogen atoms in 4(3H)-Pyridinethione, 2-methyl- to coordinate with metal ions is a significant area of research. The resulting metal complexes are investigated for their structural diversity and potential applications in catalysis and as novel materials. mdpi.comnih.gov

Biological and Medicinal Applications: Given the established biological activity of the pyridine scaffold, researchers are actively exploring the potential of 4(3H)-Pyridinethione, 2-methyl- and its derivatives as therapeutic agents. nih.govresearchgate.net This includes screening for activities such as anticancer, antimicrobial, and anti-inflammatory effects. nih.gov

Table 1: Key Research Findings on Pyridinethione Derivatives

| Research Area | Key Findings |

|---|---|

| Synthesis | Efficient synthesis of pyridinethione derivatives can be achieved through various methods, including the reaction of enaminones with cyanothioacetamide. researchgate.net S-alkylation and subsequent cyclization reactions are common strategies to build more complex heterocyclic systems. nih.gov |

| Tautomerism | The thione-thiol tautomeric equilibrium is significantly influenced by solvent polarity, with polar solvents favoring the thione form. cdnsciencepub.com In the solid state, pyridinethione derivatives typically exist in the thione form. nih.gov |

| Medicinal Chemistry | Pyridine-containing compounds exhibit a wide range of biological activities, including antifungal and antibacterial properties. researchgate.net Pyridinone and pyridinethione scaffolds are considered important in drug discovery. nih.gov |

| Coordination Chemistry | Pyridinethiolate anions readily form complexes with metal ions, with the sulfur and nitrogen atoms acting as coordination sites. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7NS |

|---|---|

Molecular Weight |

125.19 g/mol |

IUPAC Name |

2-methyl-3H-pyridine-4-thione |

InChI |

InChI=1S/C6H7NS/c1-5-4-6(8)2-3-7-5/h2-3H,4H2,1H3 |

InChI Key |

ASFGUZKLXBECSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=S)C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 3h Pyridinethione, 2 Methyl and Its Precursors

Historical and Classical Synthetic Routes to Pyridinethiones

The foundational methods for synthesizing pyridinethiones often involve the transformation of pre-existing pyridine (B92270) rings. A common historical approach is the conversion of halopyridines, such as 2-chloropyridine (B119429) or 2-bromopyridine, into the corresponding thiol. wikipedia.org This can be achieved by reacting the halopyridine with a source of sulfur, like calcium hydrosulfide (B80085) or a combination of sodium sulfide (B99878) and sodium hydroxide (B78521). wikipedia.org Another classical method involves the use of a thiourea-based approach to introduce the thiol group. wikipedia.org These early methods, while effective, often required harsh reaction conditions and could result in modest yields.

Advanced and Green Chemistry Approaches to 4(3H)-Pyridinethione, 2-methyl-

Multi-component Reactions and One-pot Syntheses

Multi-component reactions (MCRs) have gained prominence as a powerful tool for the synthesis of complex molecules like pyridinethiones from simple starting materials in a single step. bohrium.comacsgcipr.orgymerdigital.com These reactions are atom-economical and often lead to high yields with simplified work-up procedures. bohrium.com One-pot syntheses, a related strategy, involve the sequential addition of reagents to a single reaction vessel, avoiding the isolation of intermediates. nih.govresearchgate.netrsc.org

A notable example is the Hantzsch pyridine synthesis, a classic MCR that combines an aldehyde, a β-keto ester, and a nitrogen donor. wikipedia.org While traditionally used for dihydropyridines, modifications of this reaction can lead to pyridinethione derivatives. Modern variations of MCRs often employ catalysts and environmentally benign solvents, such as water or ionic liquids, to further enhance their green credentials. rasayanjournal.co.innih.govwikipedia.org For instance, the Guareschi–Thorpe reaction, another classical method for pyridine synthesis, has been adapted into a green, three-component condensation in an aqueous medium using ammonium (B1175870) carbonate as both a nitrogen source and a reaction promoter. nih.gov

Utilization of Active Methylene (B1212753) Reagents and Cyanothioacetamide Derivatives

Active methylene compounds, which possess a CH2 group flanked by two electron-withdrawing groups, are crucial building blocks in the synthesis of pyridinethiones. nih.govorganic-chemistry.org Their enhanced acidity allows them to participate in a variety of condensation reactions.

Cyanothioacetamide and its derivatives are particularly valuable reagents in this context. nih.govresearchgate.net The reaction of cyanothioacetamide with 1,3-dicarbonyl compounds or their equivalents is a common and effective strategy for constructing the pyridinethione ring. For example, the condensation of trifluoroacetylacetone with cyanothioacetamide can yield trifluoromethyl-substituted pyridinethiones. researchgate.net The regioselectivity of this reaction can often be controlled by the choice of reactants and reaction conditions. researchgate.net

Cyclization Strategies for Pyridine Ring Formation

The final and crucial step in many synthetic routes to pyridinethiones is the cyclization to form the pyridine ring. nih.gov This can be achieved through various strategies, often involving the intramolecular condensation of a suitably functionalized open-chain precursor.

For instance, an open-chain intermediate containing both a carbonyl group and a cyano or thioamide group can undergo cyclization to form the pyridinethione ring. The specific conditions for cyclization, such as the use of a base or acid catalyst, can significantly influence the reaction's success and yield. Reductive cyclization of precursors like 2'-nitrochalcones, using formic acid as a carbon monoxide surrogate, presents a modern approach to forming quinolone structures, which can be analogous to pyridinone synthesis. mdpi.com

Regioselective and Stereoselective Synthesis of 4(3H)-Pyridinethione, 2-methyl- Derivatives

Controlling the regioselectivity and stereoselectivity is paramount when synthesizing substituted pyridinethione derivatives. Regioselectivity, or the control of the position of substituents on the pyridine ring, can often be dictated by the nature of the starting materials. For example, the reaction of trifluoroacetylacetone with cyanothioacetamide can predominantly yield 4-trifluoromethyl-6-methyl-3-cyano-2(1H)-pyridinethiones, while using the methyl enacetal of trifluoroacetylacetone leads exclusively to the 6-trifluoromethyl-4-methyl isomer. researchgate.net

While stereoselectivity is less commonly a factor in the synthesis of the aromatic 4(3H)-pyridinethione ring itself, it becomes critical when chiral centers are present in the substituents. The development of chiral catalysts and auxiliaries allows for the enantioselective synthesis of specific stereoisomers, which is particularly important for pharmaceutical applications.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For the practical application of any synthetic method, optimization of reaction conditions to maximize yield and facilitate scalability is essential. wikipedia.org This involves a systematic study of various parameters, including temperature, reaction time, solvent, and catalyst.

| Parameter | Condition | Effect on Yield/Scalability | Reference |

| Catalyst | p-Toluenesulfonic acid (PTSA) | In aqueous micelles under ultrasonic irradiation, can lead to yields up to 96% for Hantzsch synthesis. | wikipedia.org |

| Solvent | Water | A green alternative to volatile organic solvents, often leading to high yields in reactions like the Guareschi–Thorpe synthesis. | nih.gov |

| Reaction Type | Microwave-assisted synthesis | Can significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives. | rasayanjournal.co.in |

| Starting Material | 2-Chloro-3-nitropyridines | Readily react with nucleophiles, providing a reliable route to 2-methyl-3-nitropyridines which can be further functionalized. | mdpi.com |

Table 1: Examples of Optimized Reaction Conditions for Pyridine Synthesis

The use of flow chemistry is another modern approach that offers significant advantages for scalable synthesis. It allows for precise control over reaction parameters, improved safety for handling energetic intermediates, and can lead to higher yields compared to traditional batch processes. rsc.org For example, a continuous, one-pot flow method has been developed for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, highlighting the potential of this technology for related heterocyclic compounds. rsc.org

Chemical Reactivity and Transformation Mechanisms of 4 3h Pyridinethione, 2 Methyl

Tautomerism of 4(3H)-Pyridinethione, 2-methyl-: Thione-Thiol Equilibrium

Like other pyridinethiones and the analogous pyridones, 4(3H)-Pyridinethione, 2-methyl- exists as a mixture of two tautomeric forms in equilibrium: the thione form (4(3H)-Pyridinethione, 2-methyl-) and the thiol form (2-methylpyridine-4-thiol). The position of this equilibrium is a critical determinant of the molecule's physical properties and chemical reactivity, and it is highly sensitive to the compound's physical state and environment.

Experimental Investigations of Tautomeric Preferences (Solution, Solid State, Gas Phase)

Experimental studies on pyridinethione systems consistently demonstrate that the tautomeric equilibrium is significantly influenced by the surrounding medium.

Solid State: In the solid phase, the thione tautomer is overwhelmingly dominant. This preference is confirmed by techniques such as infrared (IR) spectroscopy, which shows a strong absorption band corresponding to the C=S stretching vibration (νC=S), a feature absent in the thiol form. ysu.edu X-ray crystallography on related pyridinethione derivatives further substantiates the prevalence of the thione structure in the crystalline state. ysu.edu

Solution Phase: The equilibrium in solution is highly dependent on the polarity of the solvent. For pyridinethiones in general, polar solvents and self-association at higher concentrations tend to stabilize the more polar thione tautomer. nih.gov Spectroscopic analyses, including UV-visible and Nuclear Magnetic Resonance (NMR), of the closely related 3-hydroxy-2-methyl-4-pyridinethione in solution also suggest the thione form is predominant. ysu.edu Conversely, in dilute solutions of nonpolar solvents, the equilibrium can shift towards the aromatic thiol form. nih.gov However, isolating the individual tautomers is often difficult due to the rapid interconversion.

Gas Phase: Gas-phase studies on the parent 2-pyridinethione/2-pyridinethiol system indicate that the thiol form is energetically more stable than the thione form. solubilityofthings.com This intrinsic stability of the aromatic thiol tautomer in the absence of intermolecular interactions highlights the profound effect of solvation on the tautomeric preference.

Theoretical and Computational Analysis of Tautomeric Pathways and Energetics

Computational chemistry provides significant insights into the energetics and mechanisms of the thione-thiol tautomerization. Ab initio and Density Functional Theory (DFT) calculations have been employed to model the potential energy surfaces and predict the relative stabilities of the tautomers.

Theoretical studies on pyridinethione monomers confirm the experimental observation that the thione form is generally the dominant tautomer. ysu.edu For the parent 2-pyridinethione system, calculations show that while the thiol (2SH) tautomer is more stable in the gas phase, the thione (2S) form is favored in solution. solubilityofthings.com This shift is attributed to the much larger dipole moment of the thione tautomer, which leads to stronger stabilizing interactions with polar solvent molecules. solubilityofthings.com

The mechanism of tautomerization has also been investigated. The energy barrier for the direct intramolecular proton transfer from nitrogen to sulfur in a single molecule is calculated to be quite high (25-30 kcal/mol for 2-pyridinethione). solubilityofthings.com This suggests that the tautomerization in solution is unlikely to occur via a simple intramolecular pathway. Instead, a more favorable, lower-energy pathway involves a hydrogen-bonded dimer, where proton exchange is facilitated between two molecules. solubilityofthings.com

The following table presents a summary of theoretical energy calculations for the tautomerization of the parent 2-pyridinethione, which illustrates the general energetic principles applicable to the 2-methyl-4-pyridinethione system.

| Parameter | Gas Phase (kcal/mol) | Cyclohexane (kcal/mol) |

| Relative Stability (Thiol vs. Thione) | Thiol is more stable by 2.61 | Thione is more stable by 1.96 |

| Intramolecular Transition State Barrier | 25 - 30 | - |

| Dimer Transition State Barrier | Lower than intramolecular | - |

| Data sourced from studies on 2-pyridinethione/2-pyridinethiol equilibrium. solubilityofthings.com |

Electrophilic and Nucleophilic Reactions of 4(3H)-Pyridinethione, 2-methyl-

The dual nucleophilic character of the ambident anion of 4(3H)-Pyridinethione, 2-methyl- (formed by deprotonation) at the sulfur and nitrogen atoms, along with the reactivity of the pyridine (B92270) ring, allows for a variety of chemical transformations.

Reactions at the Sulfur Center (S-Alkylation, S-Oxidation)

The sulfur atom is a soft nucleophilic center and readily participates in several key reactions.

S-Alkylation: This is a common and synthetically useful reaction. In the presence of a base such as potassium hydroxide (B78521) (KOH) or triethylamine (B128534) (TEA), the thione is deprotonated to form a thiolate anion. This potent nucleophile reacts readily with various electrophiles, particularly alkyl halides, to form S-alkylated products (2-methyl-4-(alkylthio)pyridines). Common alkylating agents include methyl iodide, 2-bromopropionate, and 3-chloro-2,4-pentanedione. nih.govrsc.org These S-alkylation reactions are often the first step in the synthesis of more complex heterocyclic systems like thienopyridines. nih.govrsc.org

S-Oxidation: The thiol tautomer, 2-methylpyridine-4-thiol, can be easily oxidized. Mild oxidizing agents or even atmospheric oxygen can induce the formation of the corresponding disulfide, 4,4'-disulfanediylbis(2-methylpyridine). wikipedia.org This reaction proceeds via the thiol form and is a characteristic reaction of mercaptopyridines.

Reactions at the Nitrogen Center (N-Alkylation, N-Acylation)

Reactions at the nitrogen center are also possible but are often in competition with reactions at the more nucleophilic sulfur atom.

N-Alkylation: Alkylation at the ring nitrogen atom to form a quaternary N-alkyl-2-methyl-4-thiopyridinium salt is a competing pathway to S-alkylation. The regioselectivity (N- vs. S-alkylation) is highly dependent on the reaction conditions, including the nature of the alkylating agent, the solvent, and the counter-ion. koreascience.kr For the analogous pyridone systems, hard alkylating agents and polar, aprotic solvents tend to favor N-alkylation. ysu.edu Selective N-alkylation of related 4-alkoxy-2-pyridones has been achieved using specific conditions like potassium tert-butoxide as a base with a tetrabutylammonium (B224687) iodide catalyst in an anhydrous solvent. researchgate.net However, achieving selective N-alkylation with 4(3H)-pyridinethiones remains a synthetic challenge due to the high nucleophilicity of the sulfur atom.

N-Acylation: The acylation of the nitrogen atom is also a potential reaction. A study on the acylation of the parent 1,4-dihydro-4-thiopyridine has been reported, suggesting that N-acylation is a feasible transformation for this class of compounds. rsc.org However, detailed studies and specific conditions for the N-acylation of 4(3H)-Pyridinethione, 2-methyl- are not extensively documented in the literature.

Ring-Based Electrophilic Substitution Reactions

The susceptibility of the pyridine ring to electrophilic attack is strongly dependent on which tautomer is reacting.

Reactivity of the Thione Tautomer: The 4(3H)-pyridinethione tautomer is not an aromatic system. As such, it does not typically undergo classical electrophilic aromatic substitution reactions.

Reactivity of the Thiol Tautomer: In contrast, the 2-methylpyridine-4-thiol tautomer is an aromatic heterocycle. Its reactivity towards electrophiles is governed by the directing effects of its substituents. The pyridine nitrogen is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, typically directing incoming electrophiles to the C-3 and C-5 positions. youtube.comquora.comyoutube.com However, the thiol (-SH) and methyl (-CH3) groups are both activating, ortho- and para-directing groups. In 2-methylpyridine-4-thiol, the methyl group is at C-2 and the thiol group is at C-4.

The methyl group activates the ortho- (C-3) and para- (C-6) positions.

The thiol group strongly activates the ortho- (C-3 and C-5) positions. The combined effect of these groups, particularly the powerful activation by the thiol group, would strongly favor electrophilic substitution at the C-3 and C-5 positions. The C-6 position is also activated, but likely to a lesser extent. Despite these predictions, specific examples of electrophilic substitution reactions such as nitration or halogenation on 2-methylpyridine-4-thiol are not well-documented, likely because the high reactivity of the sulfur atom towards electrophiles and oxidizing agents complicates such reactions.

Radical Reactions and Reductive Transformations

The pyridinethione moiety is a versatile platform for radical chemistry. While direct studies on 4(3H)-pyridinethione, 2-methyl- are not extensively documented, the reactivity of related N-hydroxy-2-thiopyridone esters, commonly known as Barton esters, provides significant insight. These esters are well-established precursors for the generation of carbon-centered radicals through decarboxylation. jst.go.jp It is plausible that derivatives of 4(3H)-pyridinethione, 2-methyl- could be similarly employed to initiate radical reactions.

Reductive transformations, particularly desulfurization, represent another important class of reactions for sulfur-containing heterocycles. General methods for the reductive cleavage of carbon-sulfur bonds are well-developed and can be applied to a wide array of organosulfur compounds. organic-chemistry.org These reactions typically involve metal catalysts or radical-based reagents to replace the C-S bond with a C-H bond.

A notable metal-free approach to desulfurization utilizes phosphite (B83602) catalysis in a radical-mediated process. nih.govrsc.org This method has been shown to be effective for various alkyl thiols and is tolerant of different functional groups. nih.gov The proposed mechanism involves the reaction of a silyl (B83357) radical with the phosphite to generate a potent reducing agent that facilitates the cleavage of the C-S bond. nih.gov

Table 1: Potential Reductive Transformations of 4(3H)-Pyridinethione, 2-methyl- and its Derivatives

| Transformation | Reagents and Conditions (by analogy) | Expected Product |

| Reductive Desulfurization | Raney Nickel, H₂ | 2-Methylpyridine |

| Radical-mediated Desulfurization | Catalytic trimethyl phosphite, azo-bis(cyclohexyl)nitrile, tris(trimethylsilyl)silane | 2-Methylpyridine |

| Catalytic Reductive Cleavage | Molybdenum hexacarbonyl | 2-Methylpyridine |

This table presents hypothetical transformations based on the known reactivity of similar compounds.

Cycloaddition and Rearrangement Reactions Involving the Pyridinethione Moiety

The conjugated system of the pyridinethione ring suggests its potential participation in cycloaddition reactions, such as the Diels-Alder reaction. libretexts.orglibretexts.org Depending on the reaction partner, the pyridinethione can act as either a diene or a dienophile. The thione group, in particular, can function as a reactive dienophile. nih.govrsc.org

Intramolecular Diels-Alder reactions have been demonstrated with related heterocyclic systems, such as 4-pyridazinecarbonitriles bearing alkyne side chains, leading to the formation of fused benzonitriles. mdpi.com This suggests that appropriately substituted derivatives of 4(3H)-pyridinethione, 2-methyl- could undergo similar intramolecular cycloadditions.

The tautomeric equilibrium between the thione form (4(3H)-pyridinethione) and the thiol form (4-mercaptopyridine) is a crucial aspect of its reactivity. researchgate.netcdnsciencepub.com In nonpolar solvents, the thiol form may predominate, while polar solvents tend to favor the thione form. researchgate.net This equilibrium can influence the course of reactions, as the thiol form can undergo different transformations, such as oxidative coupling to form disulfides. researchgate.net

Rearrangement reactions of the pyridinethione core itself are not widely reported. However, photochemical rearrangements are known for other heterocyclic systems and could potentially be induced in 4(3H)-pyridinethione, 2-methyl-, leading to the formation of isomeric structures.

Mechanistic Investigations of Key Chemical Transformations

Due to the limited specific research on 4(3H)-pyridinethione, 2-methyl-, mechanistic investigations are primarily based on analogies with related compounds.

In radical reactions derived from N-hydroxy-2-thiopyridone esters, the key step is the homolytic cleavage of the N-O bond, followed by decarboxylation to generate an alkyl radical. jst.go.jp This radical can then participate in various propagation steps, such as addition to an alkene or hydrogen abstraction.

The mechanism of reductive desulfurization with phosphite catalysis involves a radical chain process. nih.gov A radical initiator generates a silyl radical, which reacts with the phosphite to form a phosphorus-centered radical. This species then abstracts the sulfur atom from the thiol, generating a carbon-centered radical that is subsequently quenched by a hydrogen atom source. nih.gov

For cycloaddition reactions, the mechanism can be either concerted or stepwise, often influenced by the nature of the reactants and the presence of catalysts. nih.gov In a typical [4+2] cycloaddition, the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) play a critical role in determining the feasibility and stereochemical outcome of the reaction. libretexts.org

Mechanistic studies on the C4-selective amination of pyridines have highlighted the importance of intermediate pyridyl pyridinium (B92312) salts. nih.gov While this reaction does not directly involve the thione group, it underscores the electronic properties of the pyridine ring and how they can be manipulated to achieve regioselective functionalization. nih.gov

Derivatization and Functionalization of 4 3h Pyridinethione, 2 Methyl

Synthesis of Substituted Pyridine-Thione Derivatives

The initial functionalization of the 2-methyl-4(3H)-pyridinethione core often involves reactions at the sulfur atom or modifications to the pyridine (B92270) ring. A common strategy is the S-alkylation to produce 4-(alkylthio)pyridine derivatives, which are key intermediates for further cyclization reactions. For instance, the reaction of a pyridinethione with methyl iodide results in the formation of a 4-(methylthio)pyridine (B1329834) derivative. nih.govorientjchem.org This S-methylation enhances the reactivity of the molecule for subsequent transformations.

Another approach involves the introduction of functional groups onto the pyridine ring itself. Oxidation of the nitrogen atom can yield the corresponding N-oxide, which can then direct further substitutions. orientjchem.org For example, 2,3-dimethyl-pyridine-N-oxide can be synthesized from 2,3-lutidine (B1584814) using ruthenium-catalyzed oxidation with molecular oxygen. orientjchem.org Subsequent reactions can introduce groups at the 4-position. The sulfur functionality can be introduced via reaction with 30% NaSH, followed by treatment with methyl iodide to yield a methylthio group. orientjchem.org This thiomethyl group can then be oxidized, for example using hydrogen peroxide, to the corresponding sulfonyl group, creating a 4-(methylsulfonyl)pyridine (B172244) derivative. orientjchem.org Such modifications dramatically alter the electronic properties of the pyridine ring, influencing its reactivity and the potential applications of its derivatives.

Furthermore, direct chlorination of the methyl group at the 2-position can be achieved using reagents like trichloroisocyanuric acid, yielding a 2-(chloromethyl)pyridine (B1213738) derivative. orientjchem.org This introduces a reactive electrophilic site, enabling a host of subsequent nucleophilic substitution reactions for further functionalization.

Formation of Fused Heterocyclic Systems Containing the 2-Methyl-4(3H)-Pyridinethione Core

The 2-methyl-4(3H)-pyridinethione nucleus is a valuable precursor for the synthesis of a variety of fused heterocyclic systems. The strategic placement of reactive functional groups allows for intramolecular and intermolecular cyclization reactions, leading to the formation of thienopyridines, pyrimidine-fused systems, and other complex annulated structures. nih.govabertay.ac.uknih.govresearchgate.netresearchgate.net

Thienopyridines, which feature a thiophene (B33073) ring fused to a pyridine ring, are a prominent class of heterocycles synthesized from pyridinethione precursors. nih.govabertay.ac.uk A general and widely used method for their synthesis is the Gewald reaction and its modifications.

One common pathway involves the reaction of a 3-cyano-pyridinethione with compounds containing a halogen atom adjacent to an active methylene (B1212753) group. abertay.ac.uk For example, reacting 3-cyanopyridine-2(1H)-thione with ethyl chloroacetate (B1199739) affords a thienopyridine which can be further cyclized. abertay.ac.uk Similarly, S-alkylation of the pyridinethione with α-halo ketones or α-halo esters, followed by base-catalyzed intramolecular cyclization (Thorpe-Ziegler cyclization), yields aminothienopyridine derivatives.

Another route involves reacting pyridinethione derivatives with carbon disulfide in the presence of a base, followed by alkylation with iodomethane. abertay.ac.uk This sequence leads to the formation of novel thienopyridines with a methylthio group. abertay.ac.uk Phenyl isothiocyanate is also employed to react with pyridine derivatives to form thienopyridines. abertay.ac.uk

The table below summarizes representative syntheses of thienopyridine derivatives.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 6-(5-Bromobenzofuran-2-yl)-2-sulfanylpyridine-3-carbonitrile | Methyl iodide | 6-(5-Bromobenzofuran-2-yl)-2-(methylthio)pyridine-3-carbonitrile | 73 | nih.gov |

| ortho-Halogenated pyridine derivatives | 1. CS₂, Base2. Iodomethane | Thienopyridines with X = SMe | N/A | abertay.ac.uk |

| Pyridine derivative (B; R = CN) | Phenyl isothiocyanate | Thienopyridine (F; R = CN; X = NHPh) | N/A | abertay.ac.uk |

| 3-Amino-4,6-dimethyl-2-thioxo-2,3-dihydropyridine | Acetylacetone | 1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-ylcarbonyl)-3,5-dimethylpyrazole | 68 | sci-hub.ru |

The fusion of a pyrimidine (B1678525) ring to the 2-methyl-4(3H)-pyridinethione core or its thieno-annulated derivatives gives rise to important heterocyclic systems like thienopyrimidines and pyridothienopyrimidines. nih.govnih.govresearchgate.net These are often synthesized from aminothienopyridine precursors, which are themselves derived from pyridinethiones as described previously.

The amino group of an aminothienopyridine can react with various one-carbon synthons to construct the pyrimidine ring. For example, heating an aminothienopyridine with formamide (B127407) or triethyl orthoformate leads to the formation of the corresponding thieno[2,3-d]pyrimidin-4-amine (B81154) or thieno[3,2-d]pyrimidine. nih.govresearchgate.net The reaction of 2-aminothiophene-3-carbonitrile (B183302) derivatives with triethyl orthoformate can lead to cyclization. researchgate.net

Another powerful method involves the reaction of aminothienopyridine carboxylates with isocyanates or isothiocyanates. nih.gov This initially forms a ureido or thioureido intermediate, which then undergoes base-catalyzed cyclization to afford thieno[2,3-d]pyrimidine-2,4-diones or their 2-thioxo analogs. nih.gov Microwave irradiation has been shown to be an efficient, green method for promoting these cyclization reactions, often reducing reaction times and increasing yields. researchgate.net

The table below provides examples of the synthesis of pyrimidine-fused systems.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| Ethyl N-[6-(5-bromo-benzofuran-2-yl)-2-cyano-thieno[2,3-b]pyridin-3-yl]-formimidoate | Formamide, DMF | 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine | N/A | nih.gov |

| 2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene | Phenyl isothiocyanate | 2-(3-Phenylthioureido)-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene | 64 | nih.gov |

| 2-Aminothiophene-3-carboxylate | Urea | Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | N/A | researchgate.net |

| Bis-aldehydes, barbituric acid, substituted amines | Microwave irradiation | Fused pyrimido[4,5-d]pyrimidine (B13093195) systems | High | researchgate.net |

Beyond thienopyridines and their pyrimidine-fused derivatives, the 2-methyl-4(3H)-pyridinethione scaffold can be elaborated into other fused ring systems. The reactivity of the intermediates derived from the initial pyridinethione allows for the construction of fused imidazole (B134444) rings. sci-hub.ru

For instance, a 2-ureido-thienopyridine derivative can undergo thermal rearrangement in a high-boiling solvent like xylene to furnish an imidazo[4',5':4,5]thieno[2,3-b]pyridin-2(3H)-one. sci-hub.ru This transformation involves an intramolecular cyclization with the elimination of a small molecule, leading to a stable, tricyclic heteroaromatic system. Such reactions highlight the synthetic utility of ureido-functionalized thienopyridines as precursors to more complex heterocyclic structures. sci-hub.ru

Introduction of Diverse Functional Groups for Advanced Applications

To tailor the properties of molecules derived from 2-methyl-4(3H)-pyridinethione for specific advanced applications, it is often necessary to introduce a variety of functional groups. These modifications can influence solubility, electronic properties, and biological activity.

Key functional groups can be installed on the pyridine ring. As mentioned, oxidation of the sulfur atom in a 4-(methylthio)pyridine derivative with an oxidizing agent like hydrogen peroxide produces a 4-(methylsulfonyl) group. orientjchem.org The sulfonyl group is a strong electron-withdrawing group and a good leaving group, which can facilitate nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of nucleophiles at the 4-position.

The methyl group at the 2-position is also a prime site for functionalization. It can be halogenated, for example, using thionyl chloride or trichloroisocyanuric acid to create a 2-(chloromethyl) group. orientjchem.org This electrophilic handle is highly versatile for introducing various substituents through reaction with nucleophiles such as amines, alcohols, and thiols, thereby enabling the synthesis of large libraries of compounds for screening and optimization in drug discovery and materials science. This acetoxymethyl group can then be hydrolyzed and chlorinated to generate the 2-chloromethyl pyridine precursor. orientjchem.org

Coordination Chemistry of 4 3h Pyridinethione, 2 Methyl and Its Metal Complexes

Ligand Properties and Coordination Modes of Pyridinethiones

Pyridinethiones, including the 2-methyl derivative, are heterocyclic compounds that exist in a tautomeric equilibrium between the thione and thiol forms. acs.orgwikipedia.org This equilibrium is influenced by factors such as solvent polarity, temperature, and concentration. wikipedia.org The thione form, characterized by a C=S double bond, is generally more stable in solution. acs.org

The coordination of pyridinethiones to metal ions can occur through either the sulfur or the nitrogen atom, or both, leading to various coordination modes. As a monodentate ligand, it can bind through the sulfur atom, which is a soft donor and thus has a high affinity for soft metal ions. nih.gov Alternatively, it can coordinate through the nitrogen atom, a harder donor. jscimedcentral.com The most common coordination mode, however, is as a bidentate ligand, chelating the metal ion through both the sulfur and nitrogen atoms to form a stable five- or six-membered ring. nih.govresearchgate.net Furthermore, pyridinethione can act as a bridging ligand, connecting two or more metal centers. researchgate.net The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. rsc.org

Synthesis and Characterization of Metal Complexes with 4(3H)-Pyridinethione, 2-methyl-

The synthesis of metal complexes with 4(3H)-Pyridinethione, 2-methyl- typically involves the reaction of a metal salt with the ligand in a suitable solvent, often an alcohol. nih.gov The resulting complexes can be isolated as crystalline solids and characterized by various analytical techniques.

Complexes with Transition Metals (e.g., Ag(I), Cd(II), Co(II), Cu(II), Hg(II), Ru(II), Pt(II), Zn(II))

A wide range of transition metal complexes of 4(3H)-Pyridinethione, 2-methyl- and related pyridinethiones have been synthesized and studied.

Ag(I): Silver(I) complexes with pyridine-based ligands are well-known. jscimedcentral.com The synthesis of Ag(I) complexes with pyridinethiones often results in coordination polymers.

Cd(II): Cadmium(II), a soft metal ion, readily forms complexes with sulfur-containing ligands. nih.gov The coordination geometry around the Cd(II) ion in these complexes can vary, with octahedral and other geometries being observed. nih.govresearchgate.net

Co(II): Cobalt(II) complexes with pyridinethiones have been synthesized, and their magnetic and structural properties investigated. nih.govnih.gov These complexes can exhibit different coordination geometries, including tetrahedral and octahedral. nih.govnih.gov

Cu(II): Copper(II) complexes with pyridinethione ligands have been extensively studied. cusat.ac.in The geometry around the copper center is often distorted square planar or square pyramidal. cusat.ac.in

Hg(II): Mercury(II) forms stable complexes with thione ligands due to the strong affinity of the soft Hg(II) ion for the soft sulfur donor.

Ru(II) and Ru(III): Ruthenium complexes with pyridine-based ligands are of interest for their potential catalytic and medicinal applications. nih.gov Both Ru(II) and Ru(III) complexes with pyridinethiones have been prepared and characterized. nih.gov

Pt(II): Platinum(II) complexes with pyridine-containing ligands have been a major focus of research, particularly in the context of anticancer drugs. nih.gov The coordination chemistry of Pt(II) with pyridinethiones has been explored, often resulting in square planar complexes. nih.govnih.gov

Zn(II): Zinc(II) complexes with pyridinethione ligands have been synthesized and structurally characterized. researchgate.net Tetrahedral coordination geometry is common for Zn(II) in these complexes. nih.govresearchgate.net

Structural Elucidation of Coordination Compounds via X-ray Diffraction

The crystal structures of several metal complexes of pyridinethiones have been determined, revealing a variety of coordination modes and geometries. For instance, X-ray diffraction studies have confirmed the bidentate N,S-coordination of pyridinethione ligands in many complexes, forming stable chelate rings. researchgate.net In some cases, bridging coordination has been observed, leading to the formation of polynuclear complexes or coordination polymers. nih.gov The data obtained from X-ray diffraction are crucial for understanding the structure-property relationships in these compounds.

Table 1: Selected Crystallographic Data for Metal Complexes with Pyridinethione Ligands

| Compound | Metal Ion | Coordination Geometry | Key Structural Features |

| [CoI₂(Py)₂] | Co(II) | Distorted tetrahedral | Mononuclear complex. nih.gov |

| [Cd(4-aminopyridine)₂(NCS)Cl] | Cd(II) | Octahedral | 1D coordination polymer. nih.gov |

| [Cd(HAm4DH)Cl₂]·DMSO | Cd(II) | Square pyramidal | Pentacoordinated cadmium atom. researchgate.net |

| Fe(TPMA)(en)₂ | Fe(II) | Octahedral | Mononuclear complex with spin crossover behavior. rsc.org |

| [PtCl₂(PyTz)]·C₂H₆O | Pt(II) | Square planar | Thiazine-pyridine derivative ligand. nih.gov |

Spectroscopic Analysis of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for probing the interaction between the metal ion and the 4(3H)-Pyridinethione, 2-methyl- ligand.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the ligand and how they are affected by coordination to a metal ion. The stretching frequency of the C=S bond in the free ligand is typically observed in a specific region of the IR spectrum. Upon coordination through the sulfur atom, this band often shifts to a lower frequency, indicating a weakening of the C=S bond. researchgate.net Similarly, changes in the vibrational bands associated with the pyridine (B92270) ring can provide evidence for coordination through the nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes in solution. nih.gov The chemical shifts of the protons and carbons in the ligand are sensitive to the electronic environment, and coordination to a metal ion can cause significant changes in these shifts. nih.govresearchgate.net For paramagnetic complexes, such as those of Co(II) or Ru(III), the NMR signals can be significantly shifted and broadened due to the presence of the unpaired electrons. nih.govnsf.gov Analysis of these paramagnetic shifts can provide detailed information about the electronic structure and geometry of the complex. nih.govnsf.gov

UV-Visible Spectroscopy: The electronic absorption spectra of the metal complexes can provide insights into the d-d electronic transitions of the metal ion and charge-transfer transitions between the metal and the ligand. nih.gov The position and intensity of these bands are dependent on the coordination geometry and the nature of the metal-ligand bonding.

Reactivity and Catalytic Potential of 4(3H)-Pyridinethione, 2-methyl- Metal Complexes (Non-Biological Applications)

The metal complexes of 4(3H)-Pyridinethione, 2-methyl- and related ligands have shown promise in various non-biological applications, particularly in catalysis. The presence of both a "soft" sulfur donor and a "hard" nitrogen donor allows for the fine-tuning of the electronic and steric properties of the metal center, which can influence its catalytic activity.

For example, iron(II) complexes containing tris(2-pyridylmethyl)amine (B178826) (TPMA) and a bidentate ligand have demonstrated thermal- and photo-induced spin crossover behavior, a property that can be exploited in the development of molecular switches and sensors. rsc.org Furthermore, titanium complexes bearing pyridinethiolate ligands have been investigated as catalysts for ethylene (B1197577) polymerization. researchgate.net These studies have shown that the catalytic activity can be significantly influenced by the substituents on the pyridinethiolate ligand. researchgate.net

Theoretical and Computational Studies of 4 3h Pyridinethione, 2 Methyl

Quantum Chemical Calculations (DFT, Ab Initio Methods)

No specific studies utilizing Density Functional Theory (DFT) or ab initio methods for the geometric optimization, energy calculations, or vibrational frequency analysis of 2-methyl-4(3H)-pyridinethione were identified. Such calculations are fundamental to understanding the molecule's stability and reactivity.

Electronic Structure Analysis and Molecular Orbital Theory

Information regarding the electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP) of 2-methyl-4(3H)-pyridinethione, is not available in the reviewed literature. These analyses are crucial for predicting sites of electrophilic and nucleophilic attack.

Spectroscopic Property Prediction (IR, NMR, UV-Vis, Raman)

There is a lack of published research on the theoretical prediction of the spectroscopic properties of 2-methyl-4(3H)-pyridinethione. Computational predictions of its Infrared (IR), Nuclear Magnetic Resonance (NMR), UV-Vis, and Raman spectra, which are vital for its experimental identification and characterization, have not been reported.

Reaction Mechanism Modeling and Transition State Analysis

No computational studies modeling the reaction mechanisms involving 2-methyl-4(3H)-pyridinethione or analyzing its transition states were found. This type of research is essential for understanding its synthetic pathways and chemical behavior in reactions.

Intermolecular Interactions, Hydrogen Bonding, and Supramolecular Assembly

Detailed computational analysis of the non-covalent interactions, such as hydrogen bonding capabilities and potential for supramolecular assembly, of 2-methyl-4(3H)-pyridinethione is not documented in the available scientific literature. These studies are important for understanding its solid-state structure and behavior in condensed phases.

Further research and publication in these specialized areas are required to build a comprehensive theoretical understanding of 2-methyl-4(3H)-pyridinethione.

Advanced Spectroscopic and Analytical Characterization of 4 3h Pyridinethione, 2 Methyl and Its Adducts

High-Resolution Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR, Multinuclear NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 4(3H)-pyridinethione, 2-methyl- and its derivatives.

¹H and ¹³C NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. For pyridine (B92270) and its derivatives, the chemical shifts of the aromatic protons are typically observed in the downfield region of the ¹H NMR spectrum. umn.edu The methyl group at the 2-position of the pyridine ring would appear as a singlet in the upfield region. umn.edu In ¹³C NMR, the carbons of the pyridine ring and the methyl group exhibit characteristic chemical shifts. rsc.org

The analysis of ¹H NMR spectra of related pyridine compounds, such as 2-methylpyridine, shows distinct signals for the methyl protons and the aromatic protons on the pyridine ring. researchgate.net The coupling patterns between adjacent protons provide valuable information about their connectivity. umn.edu

2D NMR Techniques: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, while HSQC spectra correlate directly bonded proton and carbon atoms. These techniques are crucial for unambiguous assignment of all ¹H and ¹³C signals in complex adducts of 4(3H)-pyridinethione, 2-methyl-.

Multinuclear NMR: In the study of adducts, particularly those involving metals, multinuclear NMR can be employed. For instance, if adducts with tin are formed, ¹¹⁹Sn NMR provides direct information about the coordination environment of the tin atom. researchgate.net Similarly, for adducts with other heteroatoms, the corresponding NMR-active nuclei can be probed.

Solid-State NMR: While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of 4(3H)-pyridinethione, 2-methyl- in the solid state. This is particularly useful for characterizing crystalline and amorphous forms, as well as for studying intermolecular interactions in the solid phase.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Pyridine Derivatives

| Compound | Proton | Chemical Shift (ppm) | Multiplicity |

| 2-Phenylpyridine | H-6 | 8.71 - 8.63 | m |

| Aromatic H | 7.90 - 7.21 | m | |

| 2-(4-Chlorophenyl)pyridine | H-6 | 8.70 | d |

| Aromatic H | 7.95 - 7.21 | m | |

| 2-(4-Methoxyphenyl)pyridine | H-6 | 8.70 - 8.64 | m |

| Aromatic H | 8.05 - 6.97 | m | |

| -OCH₃ | 3.87 | s |

Note: Data is illustrative and based on reported values for similar pyridine derivatives. rsc.org 'm' denotes multiplet, 'd' denotes doublet, and 's' denotes singlet.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to probe the vibrational modes of molecules, providing information about functional groups and bonding.

FT-IR Spectroscopy: The FT-IR spectrum of 4(3H)-pyridinethione, 2-methyl- would be characterized by several key absorption bands. The C=S (thione) stretching vibration is a particularly important diagnostic peak. The N-H stretching vibration would also be present, although its position can be influenced by hydrogen bonding. Vibrations associated with the pyridine ring, such as C=C and C=N stretching, typically appear in the 1600-1400 cm⁻¹ region. researchgate.net The C-H stretching and bending vibrations of the methyl group and the pyridine ring are also observable.

In studies of related pyridine complexes, FT-IR has been used to identify the coordination of the pyridine nitrogen to a metal center, often indicated by shifts in the pyridine ring vibrational frequencies. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=S bond often gives a strong Raman signal. Raman spectroscopy can be particularly useful for studying adducts in aqueous solutions, as water is a weak Raman scatterer.

Interactive Data Table: Characteristic FT-IR Vibrational Frequencies for Pyridine and Thione Containing Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=C, C=N (Pyridine ring) | Stretching | 1610 - 1400 |

| N-H | Stretching | ~3400 |

| C=S (Thione) | Stretching | ~1200 |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C-H (Methyl) | Stretching | ~2960, 2870 |

Note: These are general ranges and the exact positions can vary depending on the specific molecular environment.

Mass Spectrometry (Fragmentation Pathways, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. This is a critical step in confirming the identity of newly synthesized compounds.

Fragmentation Pathways: Electron ionization (EI) mass spectrometry can induce fragmentation of the parent molecule. The analysis of these fragment ions provides valuable structural information. For pyrimidinethiones, fragmentation often involves the loss of side functional groups followed by the cleavage of the pyrimidine (B1678525) ring. sapub.org The pyrimidine ring itself is often more stable and appears in fragments with higher molecular weights. sapub.org The fragmentation pattern of 4(3H)-pyridinethione, 2-methyl- would be expected to show initial loss of the methyl group or cleavage of the pyridine ring.

X-ray Diffraction Analysis (Single Crystal and Powder Diffraction for Solid-State Structures)

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline materials. It can identify the crystalline phases present in a sample and provide information about the unit cell dimensions. This technique is useful for confirming the bulk purity of a synthesized compound and for studying solid-state reactions and phase transitions.

UV-Visible Spectroscopy and Electronic Absorption Properties

UV-Visible spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure and conjugation.

The electronic absorption spectrum of 4(3H)-pyridinethione, 2-methyl- is expected to show absorptions corresponding to π→π* and n→π* transitions. nih.gov The pyridine ring itself has characteristic absorptions, and the presence of the thione group and the methyl substituent will influence the position and intensity of these bands. researchgate.net

The electronic absorption spectra of pyridine derivatives are known to be sensitive to the solvent environment. nih.gov Studies on related pyridine derivatives have shown that the stability of their complexes can be correlated with shifts in the UV-Visible absorption bands. ias.ac.in The absorption spectra of similar compounds have been recorded in various solvents to understand solvent effects on the electronic transitions. researchgate.net

Interactive Data Table: General UV-Visible Absorption Regions for Pyridine Derivatives

| Transition Type | Typical Wavelength Range (nm) |

| π→π | 200 - 400 |

| n→π | 300 - 500 |

Note: The exact absorption maxima are highly dependent on the specific structure and solvent.

Advanced Surface and Bulk Characterization Techniques (e.g., XPS, SEM, EPR if applicable)

For certain applications and in the study of specific adducts or materials incorporating 4(3H)-pyridinethione, 2-methyl-, more specialized techniques may be employed.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. This could be relevant for studying the interaction of 4(3H)-pyridinethione, 2-methyl- with surfaces or in thin films.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and topography of solid materials. It could be used to characterize the crystal habit or particle morphology of 4(3H)-pyridinethione, 2-methyl- or its adducts.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR, Electron Spin Resonance) spectroscopy is a technique that detects species with unpaired electrons. It would be applicable to the study of radical adducts of 4(3H)-pyridinethione, 2-methyl- or its complexes with paramagnetic metal ions.

Applications in Materials Science and Non Biological Systems

Role as Building Blocks for Functional Polymers and Macromolecules

While specific research on the polymerization of 2-methyl-4(3H)-pyridinethione is not extensively documented, the broader class of mercaptopyridine derivatives has been successfully employed in the synthesis of functional polymers. Insoluble polymeric 2-mercaptopyridine (B119420) has been prepared through the modification of commercially available polystyrene. mdpi.com This polymeric reagent has demonstrated efficiency in peptide synthesis, both for the thiolytic removal of protecting groups and as a support for creating polymeric active esters. mdpi.com This suggests the potential for 2-methyl-4(3H)-pyridinethione to be incorporated into polymer backbones or grafted onto existing polymers, thereby introducing its specific chemical functionalities. The presence of the thiol group allows for various polymerization techniques, including thiol-ene reactions or incorporation into polythiourethanes. The resulting polymers could exhibit unique properties, such as metal-chelating capabilities or specific reactivity, stemming from the pyridinethione moiety. Further research is needed to fully explore the synthesis and properties of polymers derived specifically from 2-methyl-4(3H)-pyridinethione.

Potential in Optoelectronic and Sensing Devices

The application of 2-methyl-4(3H)-pyridinethione in optoelectronic and sensing devices is an emerging area of interest, largely extrapolated from the properties of related pyridine (B92270) derivatives. Pyridine-based compounds are known to be key components in various chemosensors. For instance, hybrid chemosensors incorporating a pyridine-2,6-dicarboxamide fragment have been developed for the detection of metal ions like Al³⁺ and Fe³⁺, with the detection mechanism being influenced by the solvent. ucl.ac.uk The ability of the pyridine nitrogen and the thiol sulfur in 2-methyl-4(3H)-pyridinethione to coordinate with metal ions suggests its potential use in similar sensing applications.

Furthermore, the structural features of substituted pyridines are known to influence their photophysical properties. For example, the position of substituents in 2-N-phenylamino-methyl-nitro-pyridine isomers significantly affects their structural and optical properties, including their emission spectra. umn.edu This tunability of optical properties is crucial for the development of materials for optoelectronic devices. While direct studies on the optoelectronic properties of 2-methyl-4(3H)-pyridinethione are limited, its structure provides a foundation for designing novel molecules with tailored electronic and photophysical characteristics for potential use in sensors and other optoelectronic applications.

Applications in Dye Chemistry and Pigments (excluding direct human contact)

The chromophoric nature of the pyridinethione core suggests potential applications for 2-methyl-4(3H)-pyridinethione in the field of dye chemistry. While direct synthesis of dyes from this specific compound is not widely reported, related heterocyclic structures are extensively used in the creation of a variety of dyes. For instance, disperse dyes based on 2-methyl-3-[3'-aminophthalimido]-4(3H)-quinazolinone have been synthesized and shown to produce a range of colors with good fastness properties on synthetic fibers. researchgate.net Similarly, new quinazolinone-based mono-azo reactive dyes have been developed, yielding purple, red, orange, and yellow shades on various natural fibers. researchgate.net

The synthesis of BODIPY dyes, a class of fluorescent dyes, often involves the condensation of pyrrole (B145914) derivatives with other molecules. nih.gov The structural similarities and reactivity of the pyridine ring in 2-methyl-4(3H)-pyridinethione could allow for its use as a precursor or a modifying agent in the synthesis of novel dye molecules. The presence of the thiol group also offers a reactive handle for attaching the chromophore to other molecules or surfaces. The specific color and properties of such dyes would be influenced by the electronic nature of the pyridinethione ring and the methyl substituent.

Investigations in Corrosion Inhibition for Material Protection

The most extensively researched application of 2-methyl-4(3H)-pyridinethione and its related isomers is in the field of corrosion inhibition. The presence of both a nitrogen atom in the pyridine ring and a sulfur atom in the thiol group makes these molecules highly effective at protecting various metals and alloys from corrosion, particularly in acidic environments. These heteroatoms act as active centers for adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

Studies on related compounds like pyridine-2-thiol (B7724439) have demonstrated significant corrosion inhibition for brass in sulfuric acid, with inhibition efficiencies exceeding 85%. nih.govmdpi.com The mechanism is believed to involve the formation of a protective film through a sulfur-copper bond. mdpi.com Similarly, derivatives of pyridine have been shown to be effective corrosion inhibitors for mild steel in hydrochloric acid, with inhibition efficiencies reaching as high as 98.4% for some compounds. uotechnology.edu.iq The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. mdpi.com

Research on 2-amino-4-methylpyridine (B118599) has also shown its effectiveness as a corrosion inhibitor for mild steel in 0.5 M HCl. researchgate.net The adsorption in this case is described as physical and follows the Langmuir isotherm. researchgate.net Theoretical calculations have indicated that the amine and methyl substituents are the likely sites for adsorption. researchgate.net The presence of heteroatoms like nitrogen, sulfur, and oxygen, along with aromatic rings, in organic inhibitors allows for effective adsorption on the metal surface, preventing the attack of corrosive media. uotechnology.edu.iq

The table below summarizes the corrosion inhibition performance of some pyridine and thiol derivatives, highlighting their potential as effective corrosion inhibitors.

| Inhibitor | Metal/Alloy | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

| Pyridine-2-thiol | Brass | 0.5 M H₂SO₄ | >85 | nih.govmdpi.com |

| 3-acetyl-4-(4-bromophenyl)-6-(2-oxo-2H-chromen-3-yl)pyridine-2(1H)-one | Mild Steel | 0.5 M HCl | 98.4 | uotechnology.edu.iq |

| 2-Amino-4-methylpyridine | Mild Steel | 0.5 M HCl | Not specified, but effective | researchgate.net |

| Pyrimidine-bichalcophene derivatives | Copper | 1 M HNO₃ | 99.14 | nih.gov |

These findings strongly suggest that 2-methyl-4(3H)-pyridinethione, with its combination of a pyridine ring, a thiol group, and a methyl group, is a promising candidate for use as a corrosion inhibitor for a variety of metals and alloys.

Heterogeneous Catalysis and Surface Modification Studies

The potential of 2-methyl-4(3H)-pyridinethione in heterogeneous catalysis and surface modification is an area with considerable scope for exploration. The pyridine and thiol functionalities present in the molecule make it a candidate for use as a ligand in the synthesis of metal complexes with catalytic activity. Iron(II) complexes of macrocyclic ligands containing pyridylmethyl groups have been investigated for their catalytic action in the decomposition of hydrogen peroxide. rsc.org This suggests that complexes of 2-methyl-4(3H)-pyridinethione could also exhibit interesting catalytic properties.

In the realm of surface modification, the thiol group is particularly useful for anchoring the molecule onto the surfaces of nanoparticles and other materials. umn.eduuni-marburg.denih.govnih.gov This surface functionalization can be used to alter the properties of the material, for instance, by introducing specific binding sites or improving its dispersibility in different media. The modification of nanoparticles with organic molecules is a key strategy in developing materials for various applications, including drug delivery and sensing. uni-marburg.de While direct studies on the use of 2-methyl-4(3H)-pyridinethione for surface modification are not abundant, the well-established chemistry of thiols on surfaces provides a strong basis for its potential in this area. For example, the surface of polymeric nanoparticles can be modified to enhance their interaction with biological systems. nih.gov The ability to functionalize surfaces with 2-methyl-4(3H)-pyridinethione could lead to the development of new catalysts with enhanced activity and selectivity, as well as novel materials with tailored surface properties.

Environmental Fate and Analytical Methodologies Excluding Human Exposure/safety

Photochemical and Hydrolytic Degradation Pathways

The degradation of pyridinethione compounds in the environment is influenced by light (photochemical degradation) and water (hydrolytic degradation).

Photochemical Degradation:

Studies on pyridinethione derivatives indicate that they are susceptible to photochemical degradation. For instance, N-hydroxypyridine-2-thione esters undergo photolysis upon UV irradiation, leading to the formation of various radicals, including the 2-pyridylthiyl radical. researchgate.net Similarly, N-hydroxypyridine-2(1H)-thione is known to photochemically decompose, generating hydroxyl and pyridylthiyl radicals. nih.gov This reactivity suggests that sunlight can play a significant role in the transformation of these compounds in surface waters and on soil surfaces.

The photolysis of sodium pyrithione (B72027), a salt of a closely related compound, is reported to be extremely rapid. atamanchemicals.com This rapid degradation in the presence of light suggests that 4(3H)-pyridinethione, 2-methyl- may also have a short half-life in sunlit environmental compartments. The primary photochemical reaction for many pyridinethione derivatives involves the cleavage of the N-O bond upon UV-A radiation, which results in the release of radicals that can initiate further reactions. nih.gov

Hydrolytic Degradation:

Information regarding the hydrolytic degradation of 4(3H)-pyridinethione, 2-methyl- is scarce. However, studies on related compounds provide some insights. For example, the hydrolysis of 2(1H)-pyridinethione-S ligand has been observed under acidic conditions. idexlab.com The stability of sodium pyrithione is pH-dependent, being stable in a pH range of 4.5 to 9.5 at room temperature in the dark. atamanchemicals.com Outside of this range, particularly in alkaline conditions (pH > 9.5), it is converted to the corresponding sulfonic acid. atamanchemicals.com This suggests that the hydrolytic stability of 4(3H)-pyridinethione, 2-methyl- could also be influenced by the pH of the surrounding medium. Simple hydrolysis of halogenated pyridines by heating in water has also been reported, with the reaction becoming acid-catalyzed as hydrogen halide is produced. doi.org

| Degradation Pathway | Reactant/Condition | Key Findings for Analogue Compounds | Potential Implication for 4(3H)-Pyridinethione, 2-methyl- |

| Photochemical | UV Light | N-hydroxypyridine-2-thione esters form radical species. researchgate.net | Susceptible to degradation in sunlight. |

| Photochemical | Natural Sunlight | Sodium pyrithione undergoes rapid photolysis. atamanchemicals.com | Likely to have a short environmental half-life in sunlit waters. |

| Hydrolytic | Acidic Conditions | Acid-catalyzed hydrolysis of 2(1H)-pyridinethione-S ligand observed. idexlab.com | May undergo hydrolysis in acidic environmental media. |

| Hydrolytic | pH > 9.5 | Sodium pyrithione converts to sulfonic acid. atamanchemicals.com | Potential for transformation in alkaline waters and soils. |

Development of Analytical Methods for Detection and Quantification in Environmental Matrices

The accurate detection and quantification of pyridinethione compounds in environmental samples such as water and soil are essential for monitoring their presence and understanding their fate. While specific methods for 4(3H)-pyridinethione, 2-methyl- are not detailed in the available literature, methodologies developed for parent pyrithiones can be considered as adaptable.

Water Analysis:

For the determination of pyrithione in natural waters, cathodic stripping voltammetry (CSV) has been developed. researchgate.net This electrochemical method offers a low detection limit, making it suitable for trace-level analysis in environmental samples. researchgate.net

Another powerful technique for the analysis of pyrithione compounds is liquid chromatography-mass spectrometry (LC-MS). An improved method for the determination of zinc pyrithione in environmental water samples utilizes on-line extraction and preconcentration coupled with LC-atmospheric pressure chemical ionization mass spectrometry (APCI-MS). researchgate.net This method provides high sensitivity and selectivity. However, challenges in the analysis of pyrithione compounds by LC have been noted, including unwanted interactions with silica-based stationary phases and the potential for transchelation with other metal cations present in the sample. researchgate.net

General Analytical Considerations:

The development of analytical methods for 4(3H)-pyridinethione, 2-methyl- would likely face similar challenges to those encountered with other pyridinethiones. These include potential interactions with analytical instrumentation and the need for sensitive detection limits to measure environmentally relevant concentrations. Potentiometric titration has also been described for the assay of pyrithione complexes like zinc pyrithione and sodium pyrithione, which involves titration with iodine. metrohm.com

| Analytical Method | Matrix | Target Analyte (Analogue) | Key Features |

| Cathodic Stripping Voltammetry (CSV) | Natural Waters | Pyrithione | Low detection limit, suitable for trace analysis. researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-APCI-MS) | Environmental Waters | Zinc Pyrithione | High sensitivity and selectivity; involves on-line extraction and preconcentration. researchgate.net |

| Potentiometric Titration | - | Pyrithione Complexes | Assay method based on reaction with iodine. metrohm.com |

Environmental Transformation Products and Pathways

The degradation of 4(3H)-pyridinethione, 2-methyl- in the environment is expected to lead to the formation of various transformation products. Based on studies of related compounds, some potential pathways and products can be inferred.

The photolysis of sodium pyrithione is known to ultimately lead to the formation of 2-pyridine sulphonic acid (PSA) as a somewhat persistent degradant. atamanchemicals.com This suggests that the sulfur atom in the pyridinethione ring is susceptible to oxidation. In the presence of strong oxidizing agents or in alkaline solution, sodium pyrithione is converted to the sulfonic acid via a number of intermediates. atamanchemicals.com

Pyrolysis and photolysis of other thiopyran and pyridinethione derivatives have been shown to yield a variety of products, including cinnamonitrile (B126248) derivatives and other pyridinethione derivatives, indicating that complex rearrangements and fragmentations can occur. researchgate.net The photolysis of N-hydroxypyridine-2(1H)-thione in a solid hydrogen matrix resulted in the formation of 2-mercaptopyridine (B119420) and water as the main products. nih.gov

| Parent Compound (Analogue) | Degradation Process | Identified Transformation Product(s) |

| Sodium Pyrithione | Photolysis / Oxidation | 2-Pyridine sulphonic acid (PSA). atamanchemicals.com |

| N-hydroxypyridine-2(1H)-thione | Photolysis | 2-Mercaptopyridine, Water. nih.gov |

| Thiopyran/Pyridinethione Derivatives | Pyrolysis / Photolysis | Cinnamonitrile derivatives, Pyridinethione derivatives. researchgate.net |

Future Research Directions and Emerging Opportunities for 4 3h Pyridinethione, 2 Methyl

Exploration of Undiscovered Reactivity and Synthetic Pathways

While the fundamental synthesis of pyridinethiones is established, often involving the reaction of the corresponding pyridone with a thionating agent like Lawesson's reagent or phosphorus pentasulfide, the full reactive potential of 4(3H)-Pyridinethione, 2-methyl- remains largely uncharted. Future research should endeavor to explore its reactivity under a variety of conditions to uncover novel synthetic methodologies.

Key areas for investigation include:

Advanced Synthetic Routes: Development of more efficient, atom-economical, and environmentally benign synthetic pathways to access the 2-methyl-4-pyridinethiol core. This could involve innovative catalytic systems or flow chemistry approaches.

Reactivity of the Thione Group: A deeper understanding of the thione group's participation in cycloaddition reactions, cross-coupling reactions, and other transformations is crucial. Investigating its behavior with a broader range of electrophiles and nucleophiles will likely lead to the discovery of new chemical reactions.

Activation of the Methyl Group: The methyl group at the 2-position presents an opportunity for functionalization. Research into the selective activation of this C-H bond could lead to the synthesis of a diverse range of derivatives with unique properties. This could involve strategies like metal-catalyzed C-H activation or radical-mediated functionalization.

Design and Synthesis of Novel Derivates with Tunable Properties

The ability to modify the core structure of 4(3H)-Pyridinethione, 2-methyl- allows for the rational design and synthesis of novel derivatives with tailored electronic, optical, and biological properties. This opens the door to a vast chemical space with potential applications in various fields.

Future research in this area should focus on:

S-Functionalization: The sulfur atom is a prime site for derivatization. The synthesis of a library of S-alkylated, S-acylated, and S-arylated derivatives could yield compounds with interesting liquid crystalline, photophysical, or pharmacological properties.

N-Functionalization: Exploration of reactions at the nitrogen atom of the pyridine (B92270) ring can lead to the formation of N-oxides or N-alkylated derivatives, which can significantly alter the compound's solubility, coordination ability, and biological activity.

Ring Modification: Introducing additional substituents onto the pyridine ring would allow for fine-tuning of the molecule's steric and electronic properties. This could be achieved through electrophilic or nucleophilic aromatic substitution reactions, if suitable conditions are identified.

A systematic study of how different functional groups impact the properties of the resulting derivatives is essential for creating a predictive framework for the design of new molecules with desired characteristics.

Integration into Advanced Functional Materials and Nanostructures

The unique properties of 4(3H)-Pyridinethione, 2-methyl-, particularly its ability to act as a ligand and its potential for self-assembly, make it a promising building block for the construction of advanced functional materials and nanostructures.

Emerging opportunities in this domain include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The thione/thiol group and the pyridine nitrogen can coordinate to metal ions, enabling the formation of one-, two-, or three-dimensional coordination polymers. These materials could exhibit interesting magnetic, porous, or catalytic properties.

Self-Assembled Monolayers (SAMs): The thiol tautomer can form self-assembled monolayers on metal surfaces, such as gold. The ability to introduce functional groups onto the pyridine ring would allow for the creation of functionalized surfaces with applications in sensing, electronics, and biocompatible coatings.

Organic Light-Emitting Diodes (OLEDs) and Solar Cells: By incorporating suitable chromophoric units, derivatives of 4(3H)-Pyridinethione, 2-methyl- could be designed to function as emitters or electron-transport materials in OLEDs or as components in organic photovoltaic devices.

Research in this area will require a close collaboration between synthetic chemists and materials scientists to design, synthesize, and characterize these novel materials.

Development of Sophisticated Computational Models for Predictive Chemistry

Computational chemistry offers a powerful tool to complement experimental studies by providing insights into the structure, reactivity, and properties of molecules. The development of accurate and predictive computational models for 4(3H)-Pyridinethione, 2-methyl- and its derivatives is a crucial future research direction.

Key areas for computational investigation include:

Tautomeric Equilibrium: A thorough computational study of the thione-thiol tautomerism in different solvents and environments is needed. This will provide a fundamental understanding of its reactivity and behavior in various applications. Theoretical studies on related pyridinethiones have shown that the thione form is often dominant in solution.

Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of known and newly discovered reactions, helping to optimize reaction conditions and predict the formation of products.

Prediction of Properties: Quantum chemical calculations can be employed to predict the electronic, optical, and spectroscopic properties of novel derivatives before their synthesis, thus guiding experimental efforts towards the most promising candidates.

These computational studies will not only deepen our understanding of the fundamental chemistry of this compound but also accelerate the discovery of new materials and applications.

Interdisciplinary Research at the Interface of Organic, Inorganic, and Materials Chemistry

The full potential of 4(3H)-Pyridinethione, 2-methyl- can only be realized through interdisciplinary research that bridges the gap between traditional chemical disciplines.

Future research should foster collaborations to explore:

Bioinorganic Chemistry: The ability of the thione/thiol group to coordinate to metal ions makes it a relevant ligand for modeling the active sites of metalloenzymes or for the development of new metal-based therapeutic agents.

Supramolecular Chemistry: The potential for hydrogen bonding and other non-covalent interactions can be exploited to construct complex supramolecular assemblies with applications in molecular recognition and sensing.

Catalysis: Derivatives of 4(3H)-Pyridinethione, 2-methyl- could serve as ligands for homogeneous or heterogeneous catalysts, potentially leading to new and more efficient catalytic systems for important organic transformations.

By combining expertise from different fields, researchers can unlock the full potential of this versatile molecule and pave the way for exciting new discoveries and technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products